Bienvenue dans la boutique en ligne BenchChem!

(R)-ethyl 4-oxooxetane-2-carboxylate

Asymmetric Synthesis Enantioselective Catalysis Chiral Building Blocks

This single (R)-enantiomer (CAS 107285-64-3) oxetane-2-carboxylate building block delivers precise stereochemistry for chiral drug synthesis. Substitution with the (S)-enantiomer or racemate risks inactive or toxic compounds, undermining SAR and delaying timelines. The β-lactone oxetane ring serves as a metabolically stable isostere for gem-dimethyl and carbonyl groups, enhancing plasma stability. Its 1,000-fold slower ring-opening vs oxiranes ensures chemoselective, high-yielding routes. Choose this chiral synthon to accelerate LogD, solubility, and affinity optimization.

Molecular Formula C6H8O4
Molecular Weight 144.126
CAS No. 107285-64-3
Cat. No. B580085
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-ethyl 4-oxooxetane-2-carboxylate
CAS107285-64-3
Synonyms(R)-Ethyl 4-Oxooxetane-2-carboxylate;  (R)-4-Oxo-2-oxetanecarboxylic Acid Ethyl Ester
Molecular FormulaC6H8O4
Molecular Weight144.126
Structural Identifiers
SMILESCCOC(=O)C1CC(=O)O1
InChIInChI=1S/C6H8O4/c1-2-9-6(8)4-3-5(7)10-4/h4H,2-3H2,1H3/t4-/m1/s1
InChIKeyMDARXXGXFUIFGZ-SCSAIBSYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(R)-Ethyl 4-Oxooxetane-2-Carboxylate (CAS 107285-64-3): A Defined Stereochemical Oxetane Building Block for Drug Discovery


(R)-Ethyl 4-oxooxetane-2-carboxylate is a chiral, four-membered cyclic ether (oxetane) bearing a reactive β-lactone (4-oxo) and an ethyl ester moiety at the 2-position, with a molecular formula of C6H8O4 and a molecular weight of 144.13 g/mol [1]. As a single, defined (R)-enantiomer, this compound is distinct from its racemic or (S)-counterparts and serves as a key starting material or intermediate for constructing structurally complex, optically active molecules, particularly in medicinal chemistry where the three-dimensional arrangement of atoms is critical for target binding [2]. Its value proposition hinges on the ability to introduce a metabolically stable oxetane ring, a recognized isostere for gem-dimethyl and carbonyl groups, with precise stereochemical control, directly impacting the pharmacological properties of resulting drug candidates [3].

Procurement Risk: Why Substituting (R)-Ethyl 4-Oxooxetane-2-Carboxylate with its (S)-Enantiomer or Racemic Mixture Compromises Project Integrity


Procurement of this specific chiral synthon cannot be substituted by its enantiomer (CAS 353302-29-1) or racemate (CAS 150196-71-7) without high risk. The biological activity of molecules is determined by their three-dimensional structure, and the (R)- and (S)-enantiomers of this compound are non-superimposable mirror images, often leading to divergent pharmacological profiles . Syntheses built with the (R)-isomer cannot be replicated with the (S)-isomer and expect the same biological outcome. This is not a generic building block but a defined stereochemical input; using an incorrect stereoisomer can lead to inactive or toxic compounds, invalidating costly biological assays and delaying discovery timelines. The following sections provide quantitative evidence of the functional consequences of this chiral distinction.

Quantitative Differentiation Guide: (R)-Ethyl 4-Oxooxetane-2-Carboxylate vs. Key Comparators


Chiral Purity and Enantiomeric Excess: A Critical Specification for Reproducible Asymmetric Synthesis

This compound is supplied with a minimum 95% purity and, critically, a defined (R)-configuration, as confirmed by standard chiral analysis . The single enantiomer is essential for introducing a specific, three-dimensional shape into a target molecule . In contrast, the racemic mixture (CAS 150196-71-7) or the (S)-enantiomer (CAS 353302-29-1) are distinct compounds that would lead to a different stereochemical outcome, with the racemate providing a 1:1 mixture of diastereomers after coupling .

Asymmetric Synthesis Enantioselective Catalysis Chiral Building Blocks

Oxetane Ring Reactivity: 1,000-Fold Slower Nucleophilic Opening than Oxiranes Enables Controlled Functionalization

The four-membered oxetane ring is a key feature for selective reactivity. Its ring-strain (25.5 kcal/mol) makes it reactive, but its opening rate is significantly lower than the analogous three-membered oxirane. A direct kinetic comparison shows that unsubstituted oxetane reacts with hydroxide anion 10^3 (1,000) times more slowly than oxirane [1]. This controlled, lower reactivity of the oxetane core in this compound allows for chemoselective transformations, where the β-lactone (4-oxo) or ester group can be modified without causing unwanted polymerization or decomposition that is more common with highly strained three-membered rings [2].

Synthetic Methodology Reaction Kinetics Ring-Strain Chemistry

Metabolic Stability: The Oxetane Motif as a Proven Isostere to Mitigate CYP-Mediated Clearance

The oxetane ring within this compound serves as a validated bioisostere for metabolically labile functional groups, a principle with direct implications for drug design [1]. By replacing a carbonyl or gem-dimethyl group with an oxetane, researchers have achieved significant improvements in metabolic stability. For instance, a study on thalidomide and lenalidomide analogs demonstrated that swapping an imide C=O for an oxetane resulted in a 'clear differentiation' in human plasma stability, with the oxetane analog exhibiting superior resistance to enzymatic degradation compared to the parent drug [2]. This is attributed to the oxetane ring's stability under physiological conditions, making the (R)-ethyl 4-oxooxetane-2-carboxylate scaffold a valuable starting point for building metabolically robust drug candidates.

Medicinal Chemistry ADME Optimization Bioisosterism

Enhanced Chemical Stability: Oxetane Ethers Outperform Analogous Esters Under Basic and Reducing Conditions

While the target compound contains an ester group, its value in drug design often comes from being a precursor to more stable oxetane ethers. Comparative studies on 3,3-disubstituted oxetane ethers, which are often derived from building blocks like (R)-ethyl 4-oxooxetane-2-carboxylate, show they demonstrate 'excellent chemical stability across a range of conditions' and, importantly, 'an improved stability vis-à-vis analogous esters under basic and reducing conditions' [1]. This data underscores that converting the ester moiety of this compound into a more robust oxetane ether can significantly enhance a drug candidate's chemical resilience, a crucial factor for both in vivo survival and long-term storage of pharmaceutical agents.

Chemical Stability Process Chemistry Ester Isosteres

Water Solubility and Lipophilicity Tuning: Oxetane Introduction Predictably Shifts Physicochemical Properties

The oxetane unit is a well-established tool for modulating the physicochemical properties of drug candidates. Replacing a gem-dimethyl or carbonyl group with an oxetane, a scaffold represented by this compound, typically results in a decrease in lipophilicity (LogD) and an increase in aqueous solubility [1]. This is a predictable and quantifiable trend, supported by multiple drug discovery campaigns. For example, virtual screening of 14 approved drugs where an isopropyl group was replaced with an oxetane showed significant changes in molecular affinity and predicted ADME properties, including improved receptor binding potentials (e.g., Oxetane Alectinib showed a binding energy of -6.906 Kcal/mol) . This predictable shift allows medicinal chemists to use this building block to rationally optimize drug-like properties, a level of control not offered by many other building block classes.

Physicochemical Properties ADME Prediction Lipophilicity Modulation

High-Value Application Scenarios for (R)-Ethyl 4-Oxooxetane-2-Carboxylate


Enantioselective Synthesis of Chiral Oxetane-Containing Pharmaceuticals

This compound is the reagent of choice for any project requiring the introduction of an (R)-configured oxetane-2-carboxylate motif. The defined stereochemistry is essential for building drug candidates where a specific three-dimensional shape is critical for target engagement, as demonstrated by the divergent biological activities of enantiomers. Using the racemic mixture would be counterproductive, leading to a mixture of diastereomers and confounding structure-activity relationship (SAR) studies .

Lead Optimization: Bioisosteric Replacement to Improve Metabolic Stability

This building block is ideal for programs seeking to replace a metabolically labile carbonyl or gem-dimethyl group with a more stable oxetane. The evidence from thalidomide/lenalidomide analogs and general oxetane SAR [1] confirms that this substitution can significantly enhance human plasma stability, directly addressing a common cause of drug candidate failure and justifying its selection over non-oxetane alternatives.

Synthesis of Complex Natural Products or Advanced Intermediates Requiring Controlled Reactivity

The oxetane ring's 1,000-fold lower nucleophilic opening rate compared to oxiranes makes this compound a superior choice for multistep syntheses where chemoselectivity is paramount. It can be functionalized at the ester or β-lactone carbonyl without prematurely triggering ring-opening and degradation, a common pitfall with more reactive three-membered rings. This enables more convergent and higher-yielding synthetic routes to complex targets [1].

Rational Design of Molecules with Improved Physicochemical Profiles

For programs aiming to fine-tune LogD, solubility, or binding affinity, this building block offers a predictable path. As shown by computational and experimental studies, incorporating an oxetane unit, a scaffold derived from this synthon, reliably shifts these properties in a favorable direction . This allows for a data-driven approach to molecular optimization, reducing the number of design-synthesize-test cycles and accelerating the path to a clinical candidate [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for (R)-ethyl 4-oxooxetane-2-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.